molecular formula C20H19NO2 B14368284 Butyl 3-(acridin-9-YL)prop-2-enoate CAS No. 91025-11-5

Butyl 3-(acridin-9-YL)prop-2-enoate

Cat. No.: B14368284
CAS No.: 91025-11-5
M. Wt: 305.4 g/mol
InChI Key: WSYJXWIUBQIINP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyl 3-(acridin-9-yl)prop-2-enoate: is a chemical compound that belongs to the class of acridine derivatives. Acridine compounds are well-known for their diverse biological activities, including anti-cancer, anti-viral, and anti-bacterial properties . The structure of this compound consists of an acridine moiety attached to a butyl ester group through a prop-2-enoate linker.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Butyl 3-(acridin-9-yl)prop-2-enoate typically involves the reaction of acridine derivatives with appropriate esterifying agents. One common method involves the reaction of (E)-3-(acridin-9-yl)propenoyl chloride with butanol in the presence of a base such as triethylamine . The reaction is carried out in a cooled dichloromethane solution to control the reaction temperature and prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: Butyl 3-(acridin-9-yl)prop-2-enoate undergoes various chemical reactions, including cycloaddition, hydrolysis, and substitution reactions .

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Butyl 3-(acridin-9-yl)prop-2-enoate is used as a building block in the synthesis of various acridine-based compounds.

Biology and Medicine: The compound exhibits significant DNA-binding properties, making it a valuable tool in biochemical research. It has been studied for its anti-tumor activity and ability to intercalate into DNA, thereby inhibiting topoisomerase enzymes and inducing apoptosis in cancer cells .

Industry: In the industrial sector, this compound is used in the development of fluorescent dyes and pigments. Its strong fluorescence properties make it suitable for applications in imaging and diagnostic assays .

Mechanism of Action

Molecular Targets and Pathways: Butyl 3-(acridin-9-yl)prop-2-enoate exerts its effects primarily through DNA intercalation. The planar structure of the acridine moiety allows it to insert between DNA base pairs, disrupting the helical structure and inhibiting DNA replication and transcription . This interaction leads to the inhibition of topoisomerase enzymes, which are essential for DNA unwinding and replication . The compound’s ability to induce DNA damage results in cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Uniqueness: Butyl 3-(acridin-9-yl)prop-2-enoate is unique due to its butyl ester group, which can influence its solubility and reactivity compared to other acridine derivatives. The presence of the butyl group may also affect the compound’s interaction with biological targets and its overall pharmacokinetic properties .

Properties

CAS No.

91025-11-5

Molecular Formula

C20H19NO2

Molecular Weight

305.4 g/mol

IUPAC Name

butyl 3-acridin-9-ylprop-2-enoate

InChI

InChI=1S/C20H19NO2/c1-2-3-14-23-20(22)13-12-15-16-8-4-6-10-18(16)21-19-11-7-5-9-17(15)19/h4-13H,2-3,14H2,1H3

InChI Key

WSYJXWIUBQIINP-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C=CC1=C2C=CC=CC2=NC3=CC=CC=C31

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.